molecular formula C12H12 B2817358 1-Cyclobutyl-3-ethynylbenzene CAS No. 1602816-47-6

1-Cyclobutyl-3-ethynylbenzene

Cat. No.: B2817358
CAS No.: 1602816-47-6
M. Wt: 156.228
InChI Key: BTSJGIPSLSFIJC-UHFFFAOYSA-N
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Description

1-Cyclobutyl-3-ethynylbenzene is a cyclic hydrocarbon composed of a four-membered cyclobutyl ring attached to a benzene ring with an ethynyl group.

Scientific Research Applications

1-Cyclobutyl-3-ethynylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis to create more complex molecules.

    Biology: Potential use in studying the effects of cyclic hydrocarbons on biological systems.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The safety information for 1-Cyclobutyl-3-ethynylbenzene includes several hazard statements: H227, H315, H319, H335 . These correspond to the following hazards: Combustible liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-3-ethynylbenzene can be synthesized through several methods. One common approach involves the reaction of cyclobutyl bromide with phenylacetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like triethylamine to facilitate the process .

Industrial Production Methods: The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-3-ethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3-ethynylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the cyclobutyl ring can induce strain and affect the compound’s reactivity. These interactions can influence the compound’s behavior in chemical reactions and its potential biological activity .

Comparison with Similar Compounds

Uniqueness: 1-Cyclobutyl-3-ethynylbenzene’s unique combination of a cyclobutyl ring, ethynyl group, and benzene ring imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-cyclobutyl-3-ethynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12/c1-2-10-5-3-8-12(9-10)11-6-4-7-11/h1,3,5,8-9,11H,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSJGIPSLSFIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C2CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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